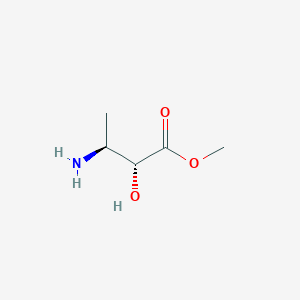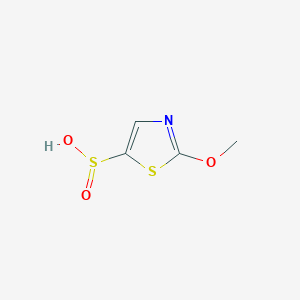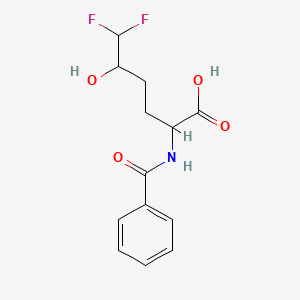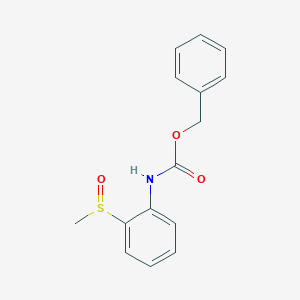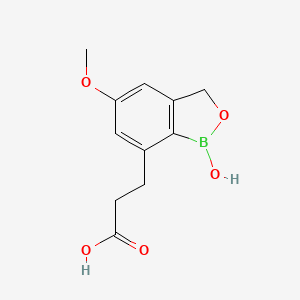
1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the reaction of appropriate boronic acid derivatives with other organic compounds under controlled conditions . The specific synthetic route may vary, but common steps include:
Formation of the oxaborole ring: This step involves the cyclization of boronic acid derivatives with suitable reagents to form the oxaborole ring structure.
Functionalization: Introduction of functional groups such as hydroxy and methoxy groups to the oxaborole ring.
Propanoic acid attachment: The final step involves the attachment of the propanoic acid moiety to the oxaborole ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
化学反応の分析
Types of Reactions
3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Functional groups on the oxaborole ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a phosphodiesterase (PDE) inhibitor, which can be used in the treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis.
Biological Research: It is used to investigate the role of PDE inhibitors in modulating immune responses and cytokine production.
Materials Science: The unique structural features of oxaboroles make them suitable for developing new materials with specific properties.
作用機序
The mechanism of action of 3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with molecular targets such as PDE enzymes. By inhibiting PDE activity, the compound increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to reduced production of pro-inflammatory cytokines and modulation of immune responses . This mechanism is particularly relevant in the treatment of inflammatory skin diseases .
類似化合物との比較
Similar Compounds
Crisaborole: Another oxaborole compound used as a PDE inhibitor for treating atopic dermatitis.
Compd2: A derivative with similar PDE inhibitory activity.
Compd3: Another derivative with modifications to the oxaborole ring.
Uniqueness
3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to its specific functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity . Its combination of hydroxy, methoxy, and propanoic acid groups provides a unique profile for interactions with molecular targets and potential therapeutic applications .
特性
分子式 |
C11H13BO5 |
|---|---|
分子量 |
236.03 g/mol |
IUPAC名 |
3-(1-hydroxy-5-methoxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C11H13BO5/c1-16-9-4-7(2-3-10(13)14)11-8(5-9)6-17-12(11)15/h4-5,15H,2-3,6H2,1H3,(H,13,14) |
InChIキー |
SUELWNNXFVLXGI-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=C(C=C2CCC(=O)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



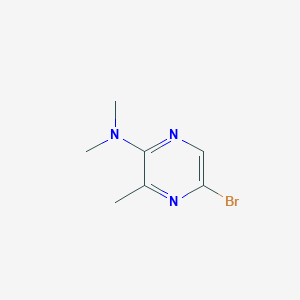

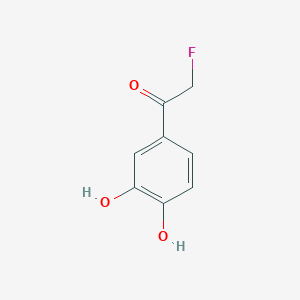
![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)
![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)
